molecular formula C20H21N3O6S2 B2989685 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 895436-82-5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2989685
CAS No.: 895436-82-5
M. Wt: 463.52
InChI Key: YOUASRVULBLZFE-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-27-16-11-15-18(12-17(16)28-2)30-20(21-15)22-19(24)13-3-5-14(6-4-13)31(25,26)23-7-9-29-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUASRVULBLZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be compared with other similar compounds, such as:

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Target Interactions
this compound is hypothesized to interact with multiple biological targets due to its structural similarities with other benzothiazole derivatives. These interactions may include:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for tumor inhibition.
  • Antimicrobial Effects : Benzothiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Biochemical Pathways
While specific pathways for this compound remain under investigation, benzothiazole derivatives typically engage in pathways related to apoptosis and cell cycle regulation, which are crucial for anticancer activity .

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related compounds has demonstrated IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .

CompoundCell LineIC50 (μM)Activity
This compoundA5496.75 ± 0.19High
This compoundHCC8275.13 ± 0.97Moderate
This compoundMRC-5 (normal)3.11 ± 0.26Cytotoxic

These findings suggest that while the compound is effective against cancer cells, it also shows cytotoxicity towards normal cells, indicating the need for further optimization to reduce toxicity .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been evaluated using broth microdilution methods against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans125 µg/mL

These results highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

  • Antitumor Studies : A recent study evaluated a series of benzothiazole derivatives for their antitumor activity against three human lung cancer cell lines. The results indicated that compounds with similar structures had potent antitumor effects, particularly in 2D assays compared to 3D models .
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds revealed that the presence of specific substituents like morpholino groups significantly enhances biological activity. The SAR studies emphasize the importance of electronic and steric factors in determining the efficacy of these compounds .
  • Toxicological Assessments : Toxicity evaluations on normal cell lines indicated that while some derivatives were effective against cancer cells, they also exhibited cytotoxicity towards normal fibroblasts. This necessitates careful dose management in therapeutic applications .

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